4-Propylbenzenesulfonyl fluoride
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Overview
Description
4-Propylbenzenesulfonyl fluoride is an organic compound with the molecular formula C9H11FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a propyl-substituted benzene ring. This compound is known for its reactivity and is used in various chemical applications, particularly in the field of click chemistry.
Mechanism of Action
Target of Action
The primary target of 4-Propylbenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach through sulfates is a complimentary method to using amides and phosphate groups as linkers .
Biochemical Pathways
The compound’s ability to link small molecules with proteins or nucleic acids suggests it may influence a variety of biochemical processes depending on the specific molecules it interacts with .
Pharmacokinetics
The compound’s use in click chemistry suggests it may have unique adme (absorption, distribution, metabolism, and excretion) properties that enable it to effectively interact with its targets .
Result of Action
The result of this compound’s action is the formation of -SO2- linked small molecules with proteins or nucleic acids . This can facilitate the assembly of complex molecular structures, potentially influencing a variety of cellular processes .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylbenzenesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method is advantageous due to its mild reaction conditions and the use of readily available reagents . The process typically involves the use of a chlorine-fluorine exchange reaction, where arenesulfonyl chlorides are treated with aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the one-pot synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Click Chemistry: It is used as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
4-Propylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Propylbenzenesulfonyl fluoride is unique due to its specific reactivity and stability. Unlike other sulfonyl fluorides, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-propylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUANWRLXHIFDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368659-23-7 |
Source
|
Record name | 1368659-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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